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Abstract

Morpholine, a versatile organic compound, is a constituent of numerous industrial products and
a key structural motif in various pharmaceuticals. While morpholine itself has shown
inadequate evidence of carcinogenicity, its potential for endogenous conversion to the
carcinogenic N-nitrosomorpholine (NMOR) has raised significant safety concerns. This
technical guide provides a comprehensive overview of the current state of knowledge regarding
the carcinogenic potential of morpholine and its derivatives. It consolidates quantitative data
from pivotal preclinical studies, details key experimental protocols for carcinogenicity
assessment, and illustrates the critical signaling pathways involved in morpholine-related
carcinogenesis. This document is intended to serve as a critical resource for researchers,
scientists, and drug development professionals in evaluating the risks associated with
morpholine-containing compounds.

Introduction to Morpholine and its Derivatives

Morpholine is a heterocyclic organic compound with the chemical formula O(CHz2)sNH. It is
widely used as a corrosion inhibitor, an intermediate in the synthesis of rubber accelerators, a
component of waxes and polishes, and a building block in the synthesis of various
pharmaceuticals.[1][2] The morpholine ring is a privileged scaffold in medicinal chemistry,
appearing in drugs with diverse therapeutic applications, including anticancer agents (e.g.,
gefitinib), antibiotics (e.g., linezolid), and anorectics (e.g., phendimetrazine).[3][4][5]
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The primary concern regarding the safety of morpholine stems from its potential to form N-
nitrosomorpholine (NMOR) in the presence of nitrosating agents, such as nitrites found in the
diet and certain environmental conditions.[6] NMOR is a potent carcinogen in animal models.[7]
This guide will delve into the evidence supporting the carcinogenicity of NMOR and discuss the
available data on other morpholine derivatives.

Carcinogenicity of N-Nitrosomorpholine (NMOR)

N-Nitrosomorpholine is classified by the International Agency for Research on Cancer (IARC)
as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[8] This
classification is based on sufficient evidence of carcinogenicity in experimental animals.[7]

Quantitative Carcinogenicity Data

Numerous studies have demonstrated the dose-dependent carcinogenic effects of NMOR in
various animal models. The liver is a primary target organ, with studies consistently reporting
the induction of hepatocellular neoplasms and hemangiosarcomas. The following tables
summarize key quantitative data from these studies.

Table 1: Carcinogenicity of N-Nitrosomorpholine (NMOR) in Rats
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Species/Str
ain

Route of ]

o Dosing
Administrat .
) Regimen
ion

Duration of
Study

Key
L Reference
Findings

F-344 Rats

(female)

Total doses
Drinking ranging from
0.7 mg to 250

mg per rat

water

Up to 100

weeks

Statistically
significant
increase in
benign and
malignant
hepatocellula
r neoplasms
at all doses.
Significant 9]
incidence of
hemangiosar
comas at
higher doses.
TD50 for liver
neoplasms:
25 mg total
dose.

Sprague-
Dawley Rats

(male)

Drinking ]
8 mg/kg daily
water

165 days

(average)

14 out of 16
animals died

. [10]
of liver

cancer.

Rats

10 mg/kg

once per

Intravenous

injection
week

440 days

(average)

2 outof 5

animals died

of cancer of

the nasal [10]
region, and 1

of liver

cancer.

Table 2: Acute Toxicity of N-Nitrosomorpholine (NMOR)
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. Route of
Species o . LD50 Reference
Administration

Rat Oral 282 mg/kg

Mechanism of Carcinogenesis: Metabolic Activation and
DNA Adduct Formation

The carcinogenic activity of NMOR is attributed to its metabolic activation into a reactive
electrophile that can bind to cellular macromolecules, including DNA. This process is initiated
by the hydroxylation of the carbon atom adjacent to the nitroso group, a reaction primarily
catalyzed by cytochrome P450 enzymes. The resulting unstable intermediate decomposes to
form a diazonium ion, which is a potent alkylating agent. This ion can then react with
nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can
cause miscoding during DNA replication, leading to mutations and, ultimately, the initiation of

cancer.

Click to download full resolution via product page

Metabolic activation of N-nitrosomorpholine (NMOR) and DNA adduct formation.

Carcinogenicity of Morpholine and Other

Derivatives
Morpholine

The carcinogenicity of morpholine has been evaluated in several animal studies. The IARC has
concluded that there is "inadequate evidence" for the carcinogenicity of morpholine in
experimental animals, and it is "not classifiable as to its carcinogenicity to humans" (Group 3).
[1] Studies in rats and mice have generally not shown a significant increase in tumor incidence
following oral or inhalation exposure to morpholine.[6]
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Other Morpholine Derivatives

The carcinogenic potential of other morpholine derivatives is less well-studied. The genotoxicity

of a substance is often used as an indicator of its carcinogenic potential.

Table 3: Genotoxicity of Selected Morpholine Derivatives

Compound Assay Result Reference
Morpholine Ames Test Negative [6]
) Rat Hepatocyte/DNA ]
Morpholine ) Negative [11]
Repair
N-Methylmorpholine Rat Hepatocyte/DNA ]
) ) Negative [11]
Oxide Repair
] Rat Hepatocyte/DNA )
N-Hydroxymorpholine ] Negative [11]
Repair
) Rat Hepatocyte/DNA ]
3-Morpholinone ) Negative [11]
Repair
) Rat Hepatocyte/DNA )
N-Butylmorpholine ) Negative [11]
Repair
N-
) Rat Hepatocyte/DNA N
Hydroxyethylmorpholi ) Positive [11]
Repair
ne
Fetotoxic and
N-Methylmorpholine Teratogenicity (Rat) teratogenic at [12]
maternally toxic doses
N-Ethylmorpholine Ames Test Negative [13]

Morpholine-Containing Pharmaceuticals

Several pharmaceuticals contain a morpholine moiety. While the morpholine ring itself is not

considered carcinogenic, its presence raises theoretical concerns about the potential for in vivo

nitrosation. The safety profiles of some of these drugs have been extensively studied:
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o Gefitinib: An anticancer agent. Long-term carcinogenicity studies have not been conducted.
It is used to treat cancer, and its benefits are considered to outweigh the potential risks in
that context.[14][15][16][17]

e Linezolid: An antibiotic. Carcinogenicity studies in animals have not shown evidence of a
carcinogenic potential.[4][18][19][20]

o Phendimetrazine: An appetite suppressant. There is no conclusive evidence to suggest it is
carcinogenic.[5][21][22]

For new drug candidates containing a morpholine moiety, a thorough assessment of their
potential to form N-nitroso derivatives and their genotoxic and carcinogenic potential is a critical
part of the preclinical safety evaluation.

Experimental Protocols for Carcinogenicity
Assessment

Standardized protocols are essential for the reliable assessment of the carcinogenic potential
of chemical compounds. The following sections outline the key methodologies.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance
by its ability to induce reverse mutations in histidine-requiring strains of Salmonella
typhimurium.[23][24]

Experimental Workflow:
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Select Salmonella typhimurium strains
(e.g., TA98, TA100, TA1535, TA1537)

Y

Prepare test compound dilutions,

Prepare overnight cultures of bacterial strains - -
positive and negative controls

Prepare S9 mix (for metabolic activation)

Y A

Mix bacteria, test compound, and S9 mix (or buffer)
in molten top agar

A

Pour mixture onto minimal glucose agar plates

A

Incubate plates at 37°C for 48-72 hours

Count revertant colonies

Analyze data and determine mutagenicity
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Workflow for the Ames Test (OECD 471).
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Methodology in Detail:

o Strain Selection: Use a set of Salmonella typhimurium strains with different known mutations
in the histidine operon (e.g., TA98 for frameshift mutations, TA100 for base-pair
substitutions).

e Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9
fraction from rat liver) to detect compounds that require metabolic conversion to become
mutagenic.

o Exposure: Expose the bacterial strains to a range of concentrations of the test compound.
e Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
 Incubation: Incubate the plates for 48-72 hours.

» Evaluation: A significant increase in the number of revertant colonies (colonies that have
regained the ability to synthesize histidine) compared to the negative control indicates a
mutagenic potential.[25][26][27]

Rodent Carcinogenicity Bioassay - OECD 451

This in vivo assay is the gold standard for assessing the carcinogenic potential of a substance
over the lifetime of an animal.

Experimental Workflow:
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Select animal model
(e.g., Sprague-Dawley rats, B6C3F1 mice)

'

Determine dose levels based on
sub-chronic toxicity studies (MTD)

'

Assign animals to control and
treatment groups (at least 3 dose levels)

'

Administer test compound daily for
18-24 months (e.g., gavage, diet, inhalation)

'

Monitor animals for clinical signs of
toxicity and tumor development

'

Perform complete necropsy at the end of the study

Conduct histopathological examination of all organs

Statistically analyze tumor incidence and latency
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Workflow for a Rodent Carcinogenicity Bioassay (OECD 451).
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Methodology in Detail:
Animal Model: Typically conducted in two rodent species, usually rats and mice.

Dose Selection: At least three dose levels are used, with the highest dose being the
maximum tolerated dose (MTD), which should not significantly shorten the animals’ lifespan
due to non-cancer effects.

Administration: The test substance is administered for the majority of the animal's lifespan
(e.g., 24 months for rats, 18-24 months for mice).

Observation: Animals are monitored for clinical signs of toxicity and the development of
palpable masses.

Pathology: At the end of the study, a complete histopathological examination of all organs is
performed.

Evaluation: A statistically significant increase in the incidence of tumors in the treated groups
compared to the control group indicates a carcinogenic potential.

Conclusion and Recommendations

The available evidence strongly indicates that N-nitrosomorpholine, a potential derivative of
morpholine, is a potent carcinogen in animal models. The mechanism of action involves
metabolic activation to a DNA-reactive electrophile. While morpholine itself has not been shown
to be carcinogenic, its potential for conversion to NMOR in vivo necessitates a thorough risk
assessment for any new morpholine-containing compound intended for human use.

For drug development professionals, it is crucial to:

o Evaluate the potential for nitrosamine formation in any drug substance or product containing
a morpholine moiety.

» Conduct thorough genotoxicity testing, including the Ames test and in vitro and in vivo
chromosomal aberration assays.

» Consider the need for long-term carcinogenicity studies based on the drug's intended use,
duration of treatment, and the results of genotoxicity assays.
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Continued research into the carcinogenicity of a broader range of morpholine derivatives is
warranted to ensure the safety of pharmaceuticals and other consumer products containing this
common chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen
Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds,
Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf
[ncbi.nim.nih.gov]

. e3s-conferences.org [e3s-conferences.org]

. Linezolid - Wikipedia [en.wikipedia.org]

. DailyMed - PHENDIMETRAZINE TARTRATE tablet [dailymed.nlm.nih.gov]

. publications.iarc.who.int [publications.iarc.who.int]

. N-Nitrosomorpholine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

. epa.gov [epa.gov]

.
(] [e0] ~ (o)) (62} H w

. Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. N-NITROSOMORPHOLINE - (Organic Method #17) [dnacih.com]

e 11. Evaluation of morpholine, 3-morpholinone, and N-substituted morpholines in the rat
hepatocyte primary culture/DNA repair test - PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats - PubMed
[pubmed.ncbi.nim.nih.gov]

o 13. Re-Evaluating Acceptable Intake: A Comparative Study of N-Nitrosomorpholine and N-
Nitroso Reboxetine Potency - PMC [pmc.ncbi.nim.nih.gov]

e 14. go.drugbank.com [go.drugbank.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b093700?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK499094/
https://www.ncbi.nlm.nih.gov/books/NBK499094/
https://www.ncbi.nlm.nih.gov/books/NBK524886/
https://www.ncbi.nlm.nih.gov/books/NBK524886/
https://www.ncbi.nlm.nih.gov/books/NBK524886/
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/86/e3sconf_rawmu2024_01051.pdf
https://en.wikipedia.org/wiki/Linezolid
https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=2a4310c1-f064-6df5-e054-00144ff88e88&audience=consumer
https://publications.iarc.who.int/_publications/media/download/2387/f77913ee6fb1fedb0f57c2beb49f928c2bad26c9.pdf
https://www.inchem.org/documents/iarc/vol17/nitrosomorpholine.html
https://www.epa.gov/sites/default/files/2016-09/documents/n-nitrosomorpholine.pdf
https://pubmed.ncbi.nlm.nih.gov/3349480/
https://pubmed.ncbi.nlm.nih.gov/3349480/
https://dnacih.com/niosh/nioshdbs/oshameth/org017/org017.html
https://pubmed.ncbi.nlm.nih.gov/6717481/
https://pubmed.ncbi.nlm.nih.gov/6717481/
https://pubmed.ncbi.nlm.nih.gov/10587407/
https://pubmed.ncbi.nlm.nih.gov/10587407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11986803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11986803/
https://go.drugbank.com/drugs/DB00317
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 15.
e 16.

aacrjournals.org [aacrjournals.org]

Safety of gefitinib in non-small cell lung cancer treatment - PubMed

[pubmed.ncbi.nim.nih.gov]

e 17.
e 18.
e 19.
e 20.
o 21.
o« 22.
o 23.
o 24,
e 25.
o 26.
o« 27.

oncologynewscentral.com [oncologynewscentral.com]

go.drugbank.com [go.drugbank.com]

pdf.hres.ca [pdf.hres.ca]

Linezolid: MedlinePlus Drug Information [medlineplus.gov]

meetaugust.ai [meetaugust.ai]

DailyMed - PHENDIMETRAZINE TARTRATE tablet [dailymed.nIim.nih.gov]
Ames test - Wikipedia [en.wikipedia.org]

enamine.net [enamine.net]

Ames Test Protocol | AAT Bioquest [aatbio.com]

microbiologyinfo.com [microbiologyinfo.com]

Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide on the Potential
Carcinogenicity of Morpholine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093700#potential-carcinogenicity-of-morpholine-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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